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Compound Name: DAR-1

Cat. No.: B3026483 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways and functions of the

primary dopamine receptors in the nematode, Caenorhabditis elegans: DOP-1 (a D1-like

receptor) and DOP-2 and DOP-3 (D2-like receptors). While the user query specified "DAR-1,"

this is not a standard nomenclature in C. elegans literature; therefore, this guide focuses on the

well-characterized DOP receptors that mediate dopamine signaling. This analysis is supported

by experimental data from behavioral assays, details on neuronal expression, and descriptions

of the underlying signaling mechanisms.

Quantitative Data Presentation
The following table summarizes the quantitative effects of mutations in dop-1, dop-2, and dop-3

on various dopamine-mediated behaviors in C. elegans. These receptors often exhibit

antagonistic functions, particularly DOP-1 and DOP-3, in modulating neuronal circuits and

behavior.
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Behavioral
Assay

Wild-Type
(N2)
Phenotype

dop-1
Mutant
Phenotype

dop-2
Mutant
Phenotype

dop-3
Mutant
Phenotype

Comparativ
e Insights

Gentle Touch

Response

High

response

probability

(~90-100%)

Significantly

reduced

response[1]

Significantly

reduced

response[1]

Significantly

reduced

response[1]

All three

receptors are

important for

normal

mechanosen

sation, with

mutants

showing a

diminished

response to

gentle touch.

[1]

Swimming

Induced

Paralysis

(SWIP) in

dat-1

background

Wild-type

animals do

not paralyze.

dat-1 mutants

paralyze in

~10-20 mins.

dat-1; dop-1

double

mutants show

a slightly

enhanced

paralysis

phenotype

compared to

dat-1 alone.

dat-1; dop-2

double

mutants show

a partial

suppression

of paralysis.

dat-1; dop-3

double

mutants show

a complete

suppression

of paralysis.

[2]

DOP-3 is the

primary

mediator of

SWIP, an

effect caused

by excess

extrasynaptic

dopamine.

DOP-1

appears to

have an

opposing,

albeit weaker,

role.[2][3]
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Basal

Slowing

Response on

Food

Well-fed

animals slow

their

locomotion

rate on a

bacterial

lawn.

dop-1

mutants show

a reduced

slowing

response,

indicating a

role in

promoting

this behavior.

dop-2

mutants have

a less

characterized

role in this

specific

assay.

dop-3

mutants fail

to slow down,

indicating it is

essential for

this

dopamine-

mediated

behavior.

DOP-1 and

DOP-3 act

antagonistical

ly to control

the basal

slowing

response,

with DOP-3

being the

primary driver

of slowing.

Octanol

Avoidance

(30%

Octanol)

Wild-type

animals show

a robust

avoidance

response

(e.g.,

response

time of ~4

seconds).

No significant

difference

from wild-

type.

No significant

difference

from wild-

type.

Hypersensitiv

e response

(faster

response

time, e.g., ~2

seconds),

indicating

DOP-3

normally

dampens this

sensory

response.[4]

DOP-3 plays

a key role in

modulating

the sensitivity

of sensory

neurons to

certain

aversive

stimuli.[4]

Egg-Laying

Rate

(Roaming

State)

Coupled with

locomotion;

higher rate

during

roaming.

No significant

phenotype in

single

mutants.

Reduced

egg-laying

rate during

roaming

(similar to

dopamine-

deficient

mutants).[5]

Reduced

egg-laying

rate during

roaming

(similar to

dopamine-

deficient

mutants).[5]

DOP-2 and

DOP-3 are

required for

coupling the

egg-laying

motor

program with

the roaming

locomotor

state.[5]

Neuronal Expression of Dopamine Receptors
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The differential expression of DOP-1, DOP-2, and DOP-3 across various neuron types

underpins their distinct and sometimes opposing roles in the regulation of behavior.

Neuron Class
Specific
Neurons

DOP-1
Expression

DOP-2
Expression

DOP-3
Expression

Motor Neurons

Cholinergic

Motor Neurons

(e.g., VA, VB)

Yes[6][7]
Weakly

Expressed
Yes[6][7]

GABAergic

Motor Neurons

(e.g., VD, DD)

No
Strongly

Expressed

Strongly

Expressed[7]

Sensory Neurons
Mechanosensory

(touch)
Yes (ALM, PLM)

Not prominently

reported
Yes (ASH)[4]

Interneurons
RIS, SIA, SIB,

RID, PDA
Yes (RIS)[7]

Yes (SIA, SIB,

RID, PDA)

Yes (ASE, SIA,

RIC)[7]

Dopaminergic

Neurons
CEP, ADE, PDE No

Yes

(autoreceptor

function)

Not reported

Signaling Pathways and Visualizations
Dopamine signaling in C. elegans is primarily mediated by G-protein coupled receptors. DOP-

1, a D1-like receptor, typically couples to Gαq to stimulate downstream pathways, while DOP-2

and DOP-3, D2-like receptors, couple to Gαo to inhibit neuronal activity.[7][8] Their antagonistic

effects are often observed in neurons where they are co-expressed, such as the cholinergic

motor neurons.[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3176529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4275273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3176529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4275273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4275273/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0009487
https://pmc.ncbi.nlm.nih.gov/articles/PMC4275273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4275273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4275273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3176529/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Plasma Membrane

Intracellular Space

Dopamine DOP-1 Receptor
Binds

Gαq
Activates Phospholipase C

(EGL-8)
Activates

Diacylglycerol
(DAG)

Produces

Inositol Trisphosphate
(IP3)

Produces

UNC-13
Recruits Increased

Acetylcholine Release
Promotes

Click to download full resolution via product page

DOP-1 (D1-like) signaling pathway in a cholinergic motor neuron.
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DOP-3 (D2-like) signaling pathway in a cholinergic motor neuron.

Experimental Protocols
Swimming Induced Paralysis (SWIP) Assay
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This assay is used to assess the effects of excess dopamine signaling, often observed in

mutants with defective dopamine transporter function (dat-1).

Methodology:

Animal Preparation: Synchronize C. elegans populations and grow them to the late L4 larval

stage on NGM plates seeded with OP50 bacteria.

Assay Setup: Prepare a multi-well plate (e.g., 48-well) with each well containing a defined

volume of M9 buffer or water (e.g., 150 µL).[5]

Transfer: Using a platinum wire pick, transfer a group of 10-15 L4 worms into a single well.

Observation: Start a timer immediately after transferring the worms. Observe the animals for

a period of up to 30 minutes.

Scoring: An animal is scored as "paralyzed" if it ceases to perform the typical

swimming/thrashing motion and remains largely immobile, only exhibiting occasional head

movements or twitches, for a continuous period (e.g., 20 seconds).[5]

Data Analysis: The percentage of paralyzed animals is recorded at set time intervals (e.g.,

every 5 minutes). This allows for the generation of a time-course of paralysis.
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Workflow for the Swimming Induced Paralysis (SWIP) assay.

Gentle Touch Response Assay
This assay measures mechanosensory function, which is modulated by dopamine signaling.

Methodology:

Animal Preparation: Use well-fed young adult worms on an NGM plate without a bacterial

lawn.
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Stimulus Application: Gently touch the worm's anterior or posterior body with a fine hair (e.g.,

an eyebrow hair) attached to a glass capillary tube.

Scoring Response: A positive response is recorded if the worm moves away from the

stimulus (i.e., initiates backward locomotion for an anterior touch, or forward locomotion for a

posterior touch). No response or a pause without directional movement is scored as a

negative response.

Assay Repetition: Each animal is typically tested multiple times (e.g., 10 trials) with a set

inter-trial interval (e.g., 30 seconds) to prevent habituation.

Data Analysis: The response rate is calculated as the percentage of positive responses out

of the total number of trials.

Locomotion (Thrashing) Assay
This assay quantifies the general motor activity of the worms in a liquid environment.

Methodology:

Animal Preparation: Pick a single young adult worm from a culture plate.

Assay Setup: Place a drop of M9 buffer on a glass slide or in a well of a microtiter plate.

Transfer: Transfer the worm into the drop of M9 buffer.

Acclimation: Allow the worm to acclimate for a short period (e.g., 30-60 seconds).

Counting Thrashes: Count the number of body bends in a set time interval (e.g., 30 or 60

seconds). A single thrash is defined as a complete change in the direction of bending at the

mid-body.

Data Analysis: The data is presented as the number of thrashes per minute. This can be

performed manually or with automated tracking software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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